molecular formula C23H20FN3OS B2760866 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1110999-70-6

3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2760866
CAS No.: 1110999-70-6
M. Wt: 405.49
InChI Key: UKMLBWYEJGMKCC-UHFFFAOYSA-N
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Description

The compound 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 5. Key substituents include:

  • 3-Allyl group: Enhances molecular flexibility and may influence binding interactions.
  • 2-((4-Fluorobenzyl)thio): Introduces a sulfur-containing aromatic moiety, likely increasing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-3-13-27-22(28)21-20(19(14-26(21)2)17-7-5-4-6-8-17)25-23(27)29-15-16-9-11-18(24)12-10-16/h3-12,14H,1,13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMLBWYEJGMKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C23H20FN3OS
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1110999-70-6

The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit dihydrofolate reductase (DHFR), a target for many anticancer and antibacterial drugs .
  • Antioxidant Activity : Similar compounds in the pyrimidine family exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Studies

Recent research has highlighted various aspects of the biological activity of this compound:

Anticancer Activity

A study evaluating a series of pyrimidine derivatives demonstrated that compounds with similar structures to 3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells. These findings suggest that this compound could be further explored as a lead candidate for anticancer drug development.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds have shown promising results against bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

  • Case Study on Antitumor Activity :
    • A recent study investigated the effects of a related compound on human lung cancer cells. The results indicated a reduction in cell viability by over 70% at concentrations above 10 µM, suggesting potent antitumor activity.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation into the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Gram-positive bacteria, indicating strong potential as an antibacterial agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AnticancerSignificant cytotoxicity against lung cancer cells
AntimicrobialMIC = 15 µg/mL against Gram-positive bacteria
Enzyme InhibitionInhibits dihydrofolate reductase
AntioxidantExhibits protective effects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
  • Target Compound : Pyrrolo[3,2-d]pyrimidine (nitrogen at positions 1, 3, 4, 7).
  • Compound : Pyrrolo[2,3-d]pyrimidine (nitrogen at positions 1, 3, 5, 7) with a tetrahydrofuran-diol substituent .
(b) Pyrrolo vs. Pyrazolo Pyrimidinones
  • Compound: Pyrazolo[3,4-d]pyrimidinone core with 6-tert-butyl and 4-fluoro-2-hydroxyphenyl groups .
  • Impact : The pyrazolo system introduces an additional nitrogen, modifying solubility and binding kinetics compared to the target’s pyrrolo core.

Substituent Analysis

Table 1: Substituent Comparison and Inferred Properties
Compound Name Core Structure Key Substituents Inferred Properties Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Allyl, 2-((4-Fluorobenzyl)thio), 5-Me, 7-Ph High lipophilicity; potential kinase interaction
(Pyrrolo derivative) Pyrrolo[2,3-d]pyrimidine 4-Amino, 5-Iodo, tetrahydrofuran-diol Antiviral activity; polar due to diol
(Pyrazolo derivative) Pyrazolo[3,4-d]pyrimidinone 6-tert-Butyl, 4-fluoro-2-hydroxyphenyl Kinase inhibition; improved solubility
(Pyrrolo derivative) Pyrrolo[3,2-d]pyrimidine 3-(4-Chlorophenyl), dipentylamino, ethyl carboxylate High crystallinity; moderate solubility
  • Fluorobenzyl Thioether (Target) vs. Chlorophenyl () : The fluorine atom in the target may reduce metabolic oxidation compared to chlorine, enhancing bioavailability .
  • Allyl (Target) vs. Ethyl Carboxylate () : The allyl group offers conformational flexibility, whereas the carboxylate may improve water solubility.

Stereochemical and Structural Insights

  • : Highlights the use of NOESY correlations and optical rotation for stereochemical determination in sesterterpenoids . Similar methods could resolve the target’s configuration if chiral centers exist.
  • : SHELX software is widely used for small-molecule crystallography . Structural data for analogs (e.g., ’s ethyl carboxylate derivative) suggest the target’s structure could be elucidated via single-crystal X-ray diffraction .

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